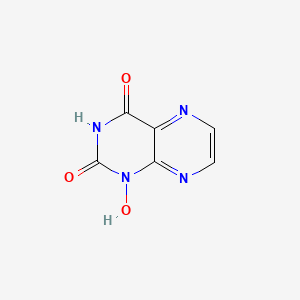
2,4(1H,3H)-Pteridinedione, 1-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pteridinedione, 1-hydroxy- is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is part of the pteridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pteridinedione, 1-hydroxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-diaminopyrimidine with glyoxal in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired pteridine derivative.
Industrial Production Methods
Industrial production of 2,4(1H,3H)-Pteridinedione, 1-hydroxy- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,4(1H,3H)-Pteridinedione, 1-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydropteridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents can be introduced at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, which can have different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
2,4(1H,3H)-Pteridinedione, 1-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its role in enzymatic reactions and as a potential inhibitor of certain biological pathways.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of dyes and pigments due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,4(1H,3H)-Pteridinedione, 1-hydroxy- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dihydroxypyrimidine: Another heterocyclic compound with similar structural features.
Quinoline-2,4-dione: A compound with a similar core structure but different functional groups.
Uniqueness
2,4(1H,3H)-Pteridinedione, 1-hydroxy- is unique due to its specific substitution pattern and the presence of the hydroxy group, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of 2,4(1H,3H)-Pteridinedione, 1-hydroxy-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
37440-27-0 |
|---|---|
Molekularformel |
C6H4N4O3 |
Molekulargewicht |
180.12 g/mol |
IUPAC-Name |
1-hydroxypteridine-2,4-dione |
InChI |
InChI=1S/C6H4N4O3/c11-5-3-4(8-2-1-7-3)10(13)6(12)9-5/h1-2,13H,(H,9,11,12) |
InChI-Schlüssel |
RHQIHQYLTHDOFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C(=N1)C(=O)NC(=O)N2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


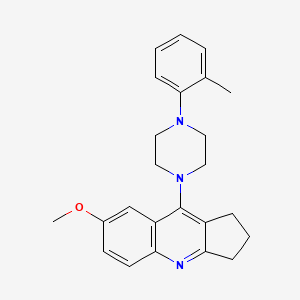
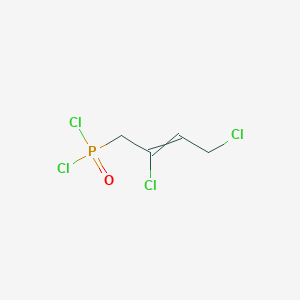
![4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14673651.png)
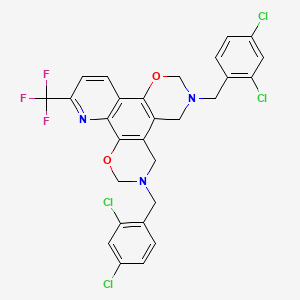

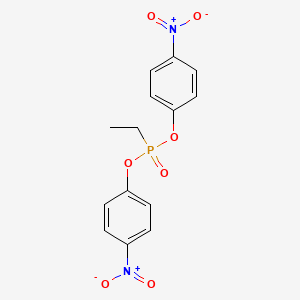

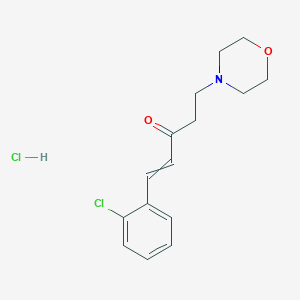

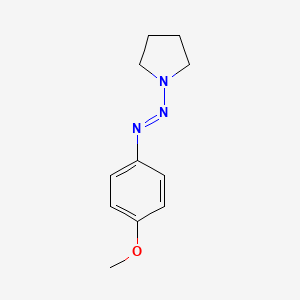
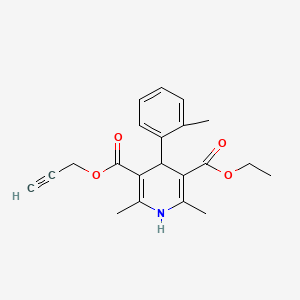
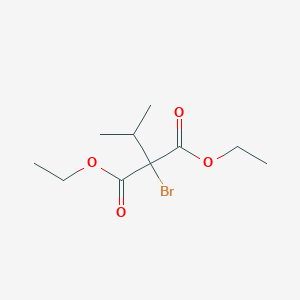

![methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14673732.png)
